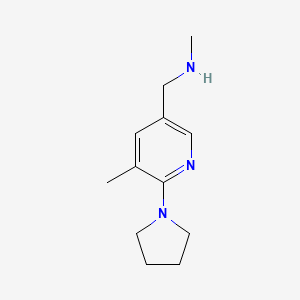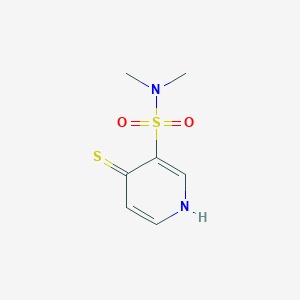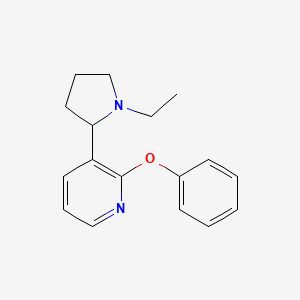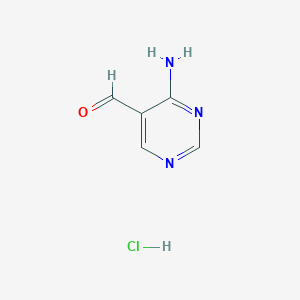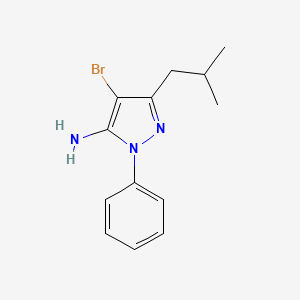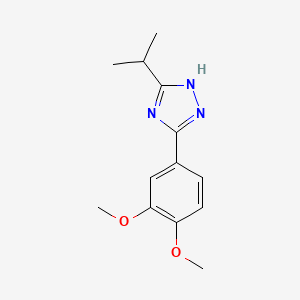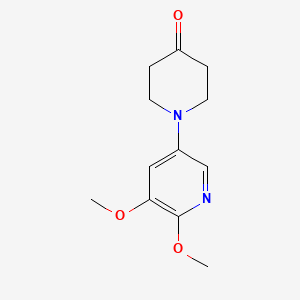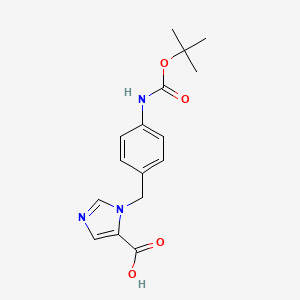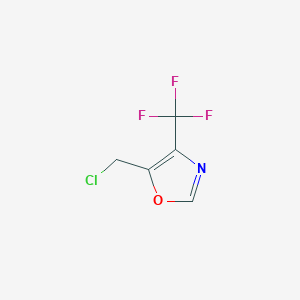
5-(Chloromethyl)-4-(trifluoromethyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-4-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This reaction allows for the formation of the oxazole ring with the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-4-(trifluoromethyl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions involving the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azide derivatives, while oxidation reactions could lead to the formation of oxazole derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-4-(trifluoromethyl)oxazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like peroxiredoxin 1 (PRDX1), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular effects such as DNA damage and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)isoxazoles: These compounds share the trifluoromethyl group and an oxazole ring but lack the chloromethyl group.
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain the trifluoromethyl group but have a triazole ring instead of an oxazole ring.
Uniqueness
The presence of both chloromethyl and trifluoromethyl groups in 5-(Chloromethyl)-4-(trifluoromethyl)oxazole makes it unique compared to its analogs
Propiedades
Fórmula molecular |
C5H3ClF3NO |
|---|---|
Peso molecular |
185.53 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-4(5(7,8)9)10-2-11-3/h2H,1H2 |
Clave InChI |
HGAOSGCNWYFOHR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(O1)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



